Carbamodithioic acid, 2-propenyl-
Description
Carbamodithioic acid, 2-propenyl- (IUPAC name: 2-propenyl carbamodithioate) is a dithiocarbamate derivative characterized by a propenyl (allyl) group attached to the carbamodithioic acid backbone. Dithiocarbamates are organosulfur compounds with the general structure R₂N-C(=S)-S⁻, often stabilized as salts or esters.
Properties
IUPAC Name |
prop-2-enylcarbamodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-2-3-5-4(6)7/h2H,1,3H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGOTDJKTYZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388847 | |
| Record name | Carbamodithioic acid, 2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44602-38-2 | |
| Record name | Carbamodithioic acid, 2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, 2-propenyl- can be synthesized through the reaction of allylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{CS}_2 + \text{Base} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHC(S)SH} ]
Industrial Production Methods
Industrial production of carbamodithioic acid, 2-propenyl- often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the choice of base, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, 2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid, 2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pesticides and rubber chemicals
Mechanism of Action
The mechanism of action of carbamodithioic acid, 2-propenyl- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between carbamodithioic acid, 2-propenyl- and related compounds:
Key Comparison Points
Reactivity and Stability
- Sulfallate (2-chloro-2-propenyl derivative) exhibits enhanced herbicidal activity due to the electron-withdrawing chlorine atom, which facilitates nucleophilic displacement in target weeds .
- Zineb and other metal complexes demonstrate reduced volatility and improved stability in aqueous environments, attributed to the zinc or manganese coordination .
Analytical and Regulatory Considerations
- Carbamothioic acid, 2-propenyl- ester (C₈H₁₅NOS) is analyzed via reverse-phase HPLC, suggesting that carbamodithioic acid derivatives may require tailored chromatographic methods due to sulfur content and hydrophobicity .
- Regulatory frameworks (e.g., EPA) classify metal dithiocarbamates like zineb as restricted-use pesticides due to neurotoxic and carcinogenic risks, whereas simpler esters like sulfallate face scrutiny over groundwater contamination .
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